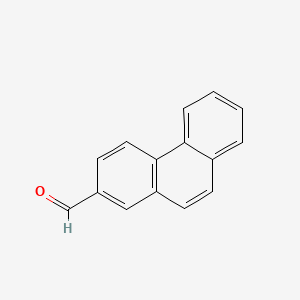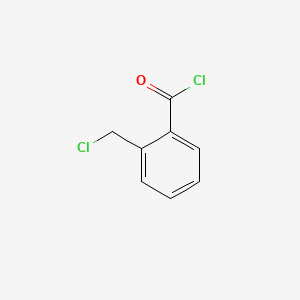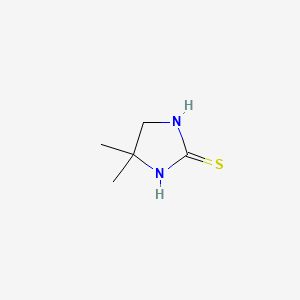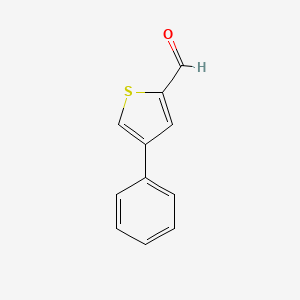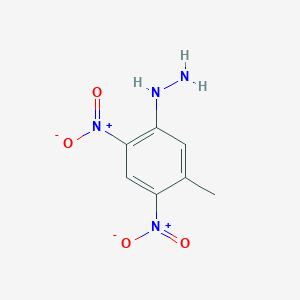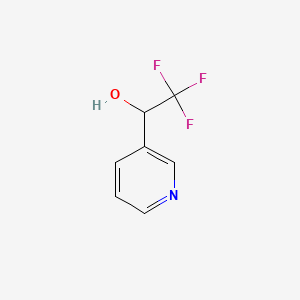
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Descripción general
Descripción
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a chemical compound with the CAS Number: 138624-99-4. It has a molecular weight of 177.13 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The linear formula of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is C7H6F3NO . The InChI Code is 1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H and the InChI key is LHXKPHQPUHHFQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a pale-yellow to yellow-brown sticky oil to semi-solid . . The storage temperature is 2-8°C and room temperature .Aplicaciones Científicas De Investigación
1. Use as a Protecting Group in Polymer Chemistry
- Application : 2-(Pyridin-2-yl)ethanol, closely related to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, is used as a protecting group for methacrylic acid in polymer chemistry. It is selectively removable either chemically under alkaline conditions or thermally at or above 110 °C, while stable under acidic conditions and resistant to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
2. Inhibitor for Aldosterone Synthase
- Application : The compound 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol is identified as a potent inhibitor of aldosterone synthase, an enzyme involved in the biosynthesis of the steroid hormone aldosterone (Meguro et al., 2017).
3. Intermediate in Organic Synthesis
- Application : The reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, including compounds similar to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, has been studied, leading to the formation of novel pyrazole intermediates useful in organic synthesis (Montoya et al., 2007).
4. Chemoenzymatic Synthesis of Optically Active Compounds
- Application : Enantiomerically pure compounds related to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol are prepared via chemoenzymatic methods, highlighting their relevance in the synthesis of optically active pharmaceuticals (Perrone et al., 2006).
5. In Coordination Chemistry and Catalysis
- Application : Complexes formed with ligands derived from 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol are used in coordination chemistry, particularly in catalytic processes like water oxidation and olefin methoxycarbonylation (Zong & Thummel, 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459014 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |
CAS RN |
138624-99-4 | |
| Record name | α-(Trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138624-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

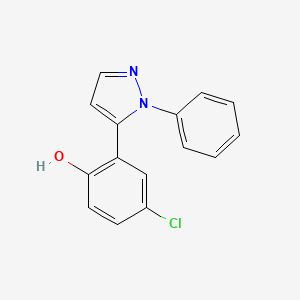
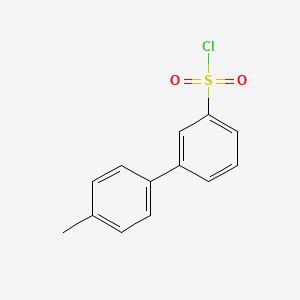
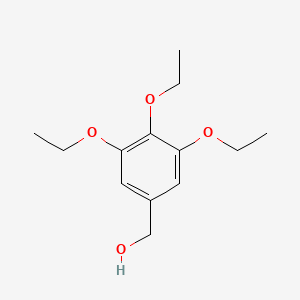

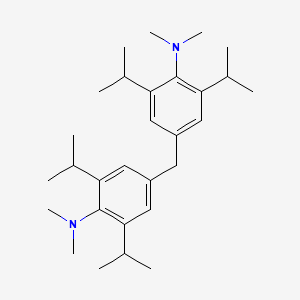
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
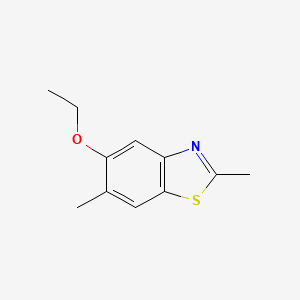
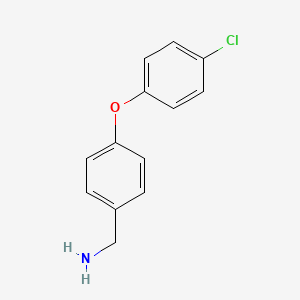
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
